molecular formula C9H6F3NO2S B2727003 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile CAS No. 1361385-30-9

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2727003
CAS No.: 1361385-30-9
M. Wt: 249.21
InChI Key: LWMHTNWNGBLUTB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor using reagents such as Umemoto’s reagents or other trifluoromethylating agents . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic trifluoromethylation and sulfonylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, sulfone derivatives, and sulfide analogs, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-4-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-(Trifluoromethyl)benzonitrile

Uniqueness

2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl and methylsulfonyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in specialized applications .

Properties

IUPAC Name

2-methylsulfonyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHTNWNGBLUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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